Cas no 31558-40-4 (4-Bromo-3,5-dimethoxybenzaldehyde)
4-Bromo-3,5-dimethoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-3,5-dimethoxybenzaldehyde
- 3,5-Dimethoxy-4-bromo-benzaldehyde
- 4-Brom-3,5-dimethoxy-benzaldehyd
- 4-bromo-3,5-dimethoxy-benzaldehyde
- EINECS 250-698-8
- 4-Bromo-3,5-dimethoxy benzaldehyde
- UGBJRYUNSXFPOX-UHFFFAOYSA-N
- GS-3336
- W-106890
- EN300-1707448
- Benzaldehyde, 4-bromo-3,5-dimethoxy-
- SCHEMBL918118
- NS00029130
- MFCD00040799
- B2952
- BCP24276
- 295D5VM0AP
- FT-0602379
- AMY15225
- 3,5-Dimethoxy-4-bromobenzaldehyde
- CS-W014129
- AC-1489
- 31558-40-4
- AKOS005256467
- DTXSID50185457
- Z1269194191
- UNII-295D5VM0AP
- 3,5-Dimethoxy-4-bromobenzaldehyde;4-Bromo-3,5-dimethoxybenzaldehyde
- 4-Bromo-3,5-dimethoxybenzaldehyde, AldrichCPR
- DTXCID60107948
- DB-048067
-
- MDL: MFCD00040799
- Inchi: 1S/C9H9BrO3/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-5H,1-2H3
- InChI Key: UGBJRYUNSXFPOX-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(C=O)=CC=1OC)OC
- BRN: 2052354
Computed Properties
- Exact Mass: 243.97400
- Monoisotopic Mass: 243.974
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 35.5A^2
Experimental Properties
- Color/Form: Light-red to Brown Solid
- Density: 1.482
- Melting Point: 113.0 to 117.0 deg-C
- Boiling Point: 336.6°C at 760 mmHg
- Flash Point: 136.7±22.3 °C
- Refractive Index: 1.567
- PSA: 35.53000
- LogP: 2.27880
- Solubility: Not determined
4-Bromo-3,5-dimethoxybenzaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Safety Term:36-45-37/39-26
- Risk Phrases:R36/37/38
- Storage Condition:Inert atmosphere,2-8°C
4-Bromo-3,5-dimethoxybenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
4-Bromo-3,5-dimethoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 040903-1g |
4-Bromo-3,5-dimethoxy-benzaldehyde |
31558-40-4 | 97% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 040903-5g |
4-Bromo-3,5-dimethoxy-benzaldehyde |
31558-40-4 | 97% | 5g |
£30.00 | 2022-02-28 | |
| Fluorochem | 040903-25g |
4-Bromo-3,5-dimethoxy-benzaldehyde |
31558-40-4 | 97% | 25g |
£94.00 | 2022-02-28 | |
| Fluorochem | 040903-100g |
4-Bromo-3,5-dimethoxy-benzaldehyde |
31558-40-4 | 97% | 100g |
£300.00 | 2022-02-28 | |
| AstaTech | 56072-5/G |
4-BROMO-3,5-DIMETHOXY-BENZALDEHYDE |
31558-40-4 | 97% | 5g |
$65 | 2023-09-17 | |
| AstaTech | 56072-25/G |
4-BROMO-3,5-DIMETHOXY-BENZALDEHYDE |
31558-40-4 | 97% | 25/G |
$195 | 2022-06-02 | |
| AstaTech | 56072-100/G |
4-BROMO-3,5-DIMETHOXY-BENZALDEHYDE |
31558-40-4 | 97% | 100/G |
$487 | 2022-06-02 | |
| Chemenu | CM252141-25g |
4-Bromo-3,5-dimethoxybenzaldehyde |
31558-40-4 | 95+% | 25g |
$108 | 2022-06-11 | |
| Chemenu | CM252141-100g |
4-Bromo-3,5-dimethoxybenzaldehyde |
31558-40-4 | 95+% | 100g |
$343 | 2022-06-11 | |
| Apollo Scientific | OR914369-25g |
4-Bromo-3,5-dimethoxybenzaldehyde |
31558-40-4 | 98% | 25g |
£185.00 | 2025-02-20 |
4-Bromo-3,5-dimethoxybenzaldehyde Suppliers
4-Bromo-3,5-dimethoxybenzaldehyde Related Literature
-
1. Synthesis of the cyclophane tetramethoxyturriane: a derivative of the phenolic cyclophanes of Grevillea striata R. Br.Melvyn V. Sargent,Sirichai Wangchareontrakul J. Chem. Soc. Perkin Trans. 1 1990 129
Additional information on 4-Bromo-3,5-dimethoxybenzaldehyde
4-Bromo-3,5-dimethoxybenzaldehyde (CAS No. 31558-40-4): A Comprehensive Overview
4-Bromo-3,5-dimethoxybenzaldehyde (CAS No. 31558-40-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound, characterized by its bromine and methoxy substituents, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
The molecular structure of 4-Bromo-3,5-dimethoxybenzaldehyde consists of a benzene ring with a bromine atom at the 4-position and methoxy groups at the 3- and 5-positions. The presence of these functional groups imparts specific reactivity and stability to the molecule, making it suitable for a wide range of synthetic transformations. The compound's ability to undergo electrophilic aromatic substitution, nucleophilic addition, and other reactions has been extensively studied and utilized in both academic and industrial settings.
In recent years, 4-Bromo-3,5-dimethoxybenzaldehyde has been explored for its potential applications in drug discovery and development. One notable area of research involves its use as a building block in the synthesis of bioactive molecules with therapeutic potential. For instance, studies have shown that derivatives of this compound exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. These findings have sparked interest in further investigating the biological activities of 4-Bromo-3,5-dimethoxybenzaldehyde and its derivatives.
The synthetic accessibility of 4-Bromo-3,5-dimethoxybenzaldehyde has also contributed to its popularity in organic synthesis. Various methods have been developed to prepare this compound efficiently and on a large scale. One common approach involves the bromination of 3,5-dimethoxybenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions. This method provides high yields and excellent purity, making it suitable for both laboratory-scale synthesis and industrial production.
Beyond its role as a synthetic intermediate, 4-Bromo-3,5-dimethoxybenzaldehyde has been investigated for its potential as a ligand in coordination chemistry. Research has shown that this compound can form stable complexes with various metal ions, which can be used in catalytic processes and materials science applications. For example, complexes of 4-Bromo-3,5-dimethoxybenzaldehyde with palladium have been used as catalysts in cross-coupling reactions, demonstrating their utility in the synthesis of complex organic molecules.
The physical properties of 4-Bromo-3,5-dimethoxybenzaldehyde, such as its melting point (108-110°C) and solubility in common organic solvents like ethanol and dichloromethane, make it easy to handle and process in laboratory settings. These properties are crucial for ensuring consistent quality and reproducibility in synthetic procedures.
In the context of drug discovery, the structural features of 4-Bromo-3,5-dimethoxybenzaldehyde have been leveraged to design molecules with improved pharmacological profiles. For instance, researchers have used this compound as a starting point to synthesize analogs with enhanced potency and selectivity against specific biological targets. These efforts have led to the identification of several promising lead compounds that are currently being evaluated in preclinical studies.
The environmental impact of 4-Bromo-3,5-dimethoxybenzaldehyde is another important consideration. While the compound itself is not classified as hazardous or toxic under current regulations, proper handling and disposal practices are essential to minimize any potential risks to human health or the environment. Industrial processes involving this compound should adhere to best practices for waste management and environmental protection.
In conclusion, 4-Bromo-3,5-dimethoxybenzaldehyde (CAS No. 31558-40-4) is a multifaceted organic compound with significant applications in medicinal chemistry, organic synthesis, and materials science. Its unique chemical structure and reactivity make it an invaluable tool for researchers and chemists working in these fields. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.
31558-40-4 (4-Bromo-3,5-dimethoxybenzaldehyde) Related Products
- 85565-93-1(2-bromo-3,5-dimethoxybenzaldehyde)
- 56518-42-4(4-Bromo-3,5-dimethoxybenzoic acid)
- 6948-30-7(3-Bromo-4,5-dimethoxybenzaldehyde)
- 43192-34-3(4-Bromo-3-methoxybenzaldehyde)
- 108940-96-1(3,5-Dibromo-4-methoxybenzaldehyde)
- 1353962-25-0(4-Bromo-3-ethoxybenzaldehyde)
- 34841-06-0(3-Bromo-4-methoxybenzaldehyde)
- 86607-73-0(4-(2-Bromophenoxy)benzaldehyde)
- 65295-62-7(Benzaldehyde,3-(4-bromophenoxy)-)
- 99615-74-4(2,4-Dibromo-5-methoxybenzaldehyde)